molecular formula C3H4N2O2 B12922468 3-Amino-1,2-oxazol-5(4h)-one CAS No. 6950-32-9

3-Amino-1,2-oxazol-5(4h)-one

Katalognummer: B12922468
CAS-Nummer: 6950-32-9
Molekulargewicht: 100.08 g/mol
InChI-Schlüssel: IXIVILZQGOUSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminoisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a keto group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring. For example, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions can yield 3-Aminoisoxazol-5(4H)-one.

Industrial Production Methods: Industrial production methods for 3-Aminoisoxazol-5(4H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminoisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminoisoxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Aminoisoxazol-5(4H)-one involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the isoxazole ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    3-Amino-5-methylisoxazole: Similar structure but with a methyl group at the 5-position instead of a keto group.

    3-Hydroxyisoxazole: Similar structure but with a hydroxyl group at the 3-position instead of an amino group.

Uniqueness: 3-Aminoisoxazol-5(4H)-one is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and drug development.

Eigenschaften

CAS-Nummer

6950-32-9

Molekularformel

C3H4N2O2

Molekulargewicht

100.08 g/mol

IUPAC-Name

3-amino-4H-1,2-oxazol-5-one

InChI

InChI=1S/C3H4N2O2/c4-2-1-3(6)7-5-2/h1H2,(H2,4,5)

InChI-Schlüssel

IXIVILZQGOUSLY-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NOC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.